molecular formula C19H25N3O2S2 B2673247 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946342-93-4

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2673247
CAS No.: 946342-93-4
M. Wt: 391.55
InChI Key: RGEQTBPBAZTUTA-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically relevant components: a thiophene sulfonamide group and a pyrrolidine ring. Thiophene sulfonamides are recognized as potent inhibitors of carbonic anhydrase isoforms , which are metalloenzymes involved in critical physiological processes such as pH regulation and gas balance . Inhibition of specific CA isoforms is a validated strategy in research for managing conditions like glaucoma, epilepsy, and cancer . The pyrrolidine ring is a versatile saturated scaffold that enhances the three-dimensional coverage of a molecule and improves its physicochemical properties, which can be advantageous for optimizing pharmacokinetic profiles and achieving target selectivity . The integration of these features makes this compound a valuable tool for researchers investigating the pathophysiological roles of carbonic anhydrases, exploring the structure-activity relationships (SAR) of enzyme inhibitors, and developing novel therapeutic agents for various diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-21-11-8-16-13-15(6-7-17(16)21)18(22-9-2-3-10-22)14-20-26(23,24)19-5-4-12-25-19/h4-7,12-13,18,20H,2-3,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEQTBPBAZTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

The compound features a thiophene sulfonamide moiety linked to an indoline and pyrrolidine structure. Its molecular formula is C20H25N3O2SC_{20}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 373.55 g/mol. The structural complexity suggests various potential interactions with biological targets.

Property Value
Molecular FormulaC20H25N3O2S
Molecular Weight373.55 g/mol
Key Functional GroupsThiophene, Sulfonamide, Indoline, Pyrrolidine

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activities. For instance, sulfonamides have been reported to inhibit key signaling pathways involved in tumor growth and metastasis. The presence of the indoline moiety may enhance the interaction with G protein-coupled receptors (GPCRs) , which are crucial in cancer progression .

Case Study: Indole Derivatives

A study on indole-linked thiazoles demonstrated promising anticancer potential, with IC50 values ranging from 10–30 µM against various cancer cell lines . The structural features of this compound suggest it may exhibit similar or enhanced activity.

Antimicrobial Activity

The sulfonamide functional group is known for its antimicrobial properties. Research indicates that compounds containing sulfonamide groups can effectively inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism has been widely documented in various studies involving structurally related compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Potential inhibition of kinases involved in cellular signaling.
  • Receptor Modulation : Interaction with GPCRs may influence numerous physiological processes.
  • Antimicrobial Action : Disruption of bacterial folate synthesis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. Research has shown that modifications to the indoline and pyrrolidine components can significantly impact the efficacy and selectivity of the compound against specific targets.

Comparative Studies

A comparative analysis of similar compounds reveals that those incorporating electron-donating groups at specific positions tend to exhibit enhanced biological activity. For example:

Compound IC50 (µM) Activity Type
Indole-linked Thiazole (Compound 9)1.61Antitumor
This compoundTBDTBD

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Quinoline Moieties

Compound SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide) shares the pyrrolidin-1-yl ethyl chain but replaces the thiophene sulfonamide with a quinoline carboxamide core. Key differences include:

  • Molecular Weight : SzR-109 (384.47 g/mol) is lighter than the target compound (estimated >400 g/mol due to the indoline group).
  • Bioactivity: SzR-109 stimulates U937 cells, a human monocytic cell line, suggesting immunomodulatory or pro-inflammatory effects .

Thiophene-2-sulfonamide Derivatives

describes a series of 5-ethynyl-N-(substituted phenoxyethyl)thiophene-2-sulfonamides (e.g., compounds 5a–5i). These analogs differ in their ethyl chain substituents, which include phenoxy, fluorophenoxy, and naphthyloxy groups. Key comparisons:

  • Synthetic Accessibility: Yields for these derivatives range from 27% (5d) to 74% (5i), indicating variability in reaction efficiency depending on substituent steric and electronic effects .

Indole-Containing Sulfonamides

highlights N-(indole-derived)thiophene-2-sulfonamides synthesized via Pd-mediated cyclization. These compounds feature fused cyclopentane-indole systems, diverging from the target’s 1-methylindolin group.

  • Synthetic Routes : The use of Cs₂CO₃ and iodine in suggests oxidative coupling strategies, which may differ from the target compound’s synthesis .
  • Bioactivity Potential: Indole derivatives often target serotonin receptors or kinases, whereas the target’s 1-methylindolin group could influence selectivity for adrenergic or dopaminergic pathways .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiophene-2-sulfonamide 1-Methylindolin-5-yl, pyrrolidin-1-yl ~420 (estimated) Aromatic + aliphatic heterocycles
SzR-109 Quinoline-2-carboxamide Pyrrolidin-1-yl, morpholinomethyl 384.47 U937 cell stimulation
5a–5i Thiophene-2-sulfonamide Phenoxyethyl, ethynyl 300–400 (range) Ethynyl-enhanced conjugation
Indole-Cyclopentane Sulfonamides Thiophene-2-sulfonamide Cyclopentane-fused indole >400 Pd-mediated synthesis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide?

  • Methodological Answer : The compound's synthesis likely involves coupling a thiophene-2-sulfonamide moiety with a substituted indoline-pyrrolidine intermediate. A reflux-based approach in acetic acid with TLC monitoring (as used for analogous sulfonamide-thiazole hybrids) is advisable to track reaction progress . For similar pyrrolidine-containing compounds, stepwise alkylation or nucleophilic substitution under inert atmospheres may optimize yield .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Assess purity (>95% threshold recommended for research-grade compounds) .
  • NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidine N-CH2 and thiophene sulfonamide signals).
  • X-ray Crystallography : Resolve stereochemistry, as demonstrated for structurally related pyrimidine-sulfonamide derivatives .

Q. What solvent systems are suitable for recrystallization?

  • Methodological Answer : Ethanol/water mixtures or THF/water systems are effective for sulfonamide recrystallization, as evidenced in thiazole-sulfonamide syntheses . For pyrrolidine derivatives, dichloromethane/hexane gradients may improve crystal quality .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals in the indoline-pyrrolidine core.
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Crystallographic Data : Resolve ambiguities via single-crystal X-ray analysis, as done for sulfonamide-pyrimidine hybrids .

Q. What strategies optimize reaction yields when introducing the pyrrolidine moiety?

  • Methodological Answer :

  • Temperature Control : Maintain ≤80°C to prevent pyrrolidine ring decomposition.
  • Catalysis : Use Pd-mediated coupling or phase-transfer catalysts for sterically hindered intermediates .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the target compound from byproducts .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 1-methylindolin-5-yl with 4-fluorophenyl) and compare bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) using Schrödinger Suite .

Q. What analytical methods detect decomposition products during stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks.
  • LC-MS/MS : Monitor for hydrolyzed sulfonamide or oxidized pyrrolidine fragments .
  • TGA/DSC : Assess thermal degradation profiles under nitrogen atmospheres .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points for similar sulfonamides?

  • Methodological Answer :

  • Reproduce Conditions : Ensure identical heating rates and sample preparation (e.g., capillary tube packing).
  • Differential Scanning Calorimetry (DSC) : Validate phase transitions with high-purity standards .
  • Cross-Reference : Compare with crystallographic data (e.g., lattice stability in related compounds ).

Q. What experimental controls mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Internal Standards : Spike samples with deuterated analogs for LC-MS normalization.
  • Triplicate Syntheses : Validate reproducibility across independent synthetic batches .
  • Blinded Testing : Use third-party collaborators to eliminate observer bias .

Methodological Tables

Parameter Recommended Method Reference
Purity ValidationHPLC (C18 column, acetonitrile/water gradient)
Stereochemical AnalysisSingle-crystal X-ray diffraction
Thermal StabilityTGA (10°C/min, N2 atmosphere)
Reaction MonitoringTLC (silica gel, UV visualization)

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